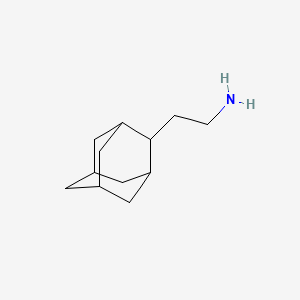

2-(Adamantan-2-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-adamantyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIDWRBNXQXUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975212 | |

| Record name | 2-(Adamantan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59807-53-3, 59807-55-5 | |

| Record name | Tricyclo[3.3.1.13,7]decane-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59807-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-2-ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Adamantyl)ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC282467 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Adamantan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(adamantan-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Adamantan 2 Yl Ethanamine and Its Structural Analogs

Strategic Approaches for the Synthesis of 2-(Adamantan-2-yl)ethanamine (B1595499) Core Structure

The construction of the this compound scaffold is a critical first step for the subsequent synthesis of its derivatives. Methodologies for achieving this core structure primarily involve the functionalization of readily available adamantane (B196018) precursors.

Reductive Amination Protocols for Adamantanone Precursors

While direct reductive amination of adamantan-2-one to produce this compound in a single step is not extensively documented, related multi-step approaches commencing from adamantan-2-one offer a viable pathway. One such strategy involves the reaction of adamantan-2-one with acetonitrile in the presence of a strong base. This reaction can yield intermediates like 2-adamantylideneacetonitrile or 2-(2-hydroxy-2-adamantyl)acetonitrile researchgate.net. These nitrile intermediates are pivotal for the subsequent introduction of the ethanamine moiety.

Functionalization Reactions for the Introduction of the Ethanamine Moiety

A prominent method for the introduction of the ethanamine moiety to the adamantane-2-yl core involves the reduction of adamantane-containing nitriles. Specifically, unsaturated nitriles bearing the 2-adamantyl fragment can be effectively reduced to the corresponding saturated amines. This transformation can be achieved using reducing agents such as lithium aluminum hydride or a nickel-aluminum alloy researchgate.net. The simultaneous reduction of both the carbon-carbon double bond (if present) and the nitrile group provides a direct route to 2-(adamantan-2-yl)alkylamines researchgate.net. For instance, the reduction of 2-(adamantan-2-ylidene)acetonitrile would yield the target compound, this compound. The efficiency of these reductions can be influenced by the presence of bulky substituents on the substrate researchgate.net.

Advanced Derivatization Techniques for the Generation of Diverse this compound Analogs

Once the this compound core structure is obtained, its primary amine functionality serves as a versatile handle for a wide array of derivatization reactions, leading to a diverse library of structural analogs with potential applications in various fields.

Synthesis of 1-[2-(Adamantan-2-yl)ethyl]-3-R-Ureas and Thioureas

A straightforward and widely employed method for derivatizing this compound is its reaction with isocyanates and isothiocyanates to form the corresponding ureas and thioureas. This reaction typically proceeds with good to excellent yields, ranging from 36% to 87% researchgate.net. The reaction involves the nucleophilic attack of the primary amine of this compound on the electrophilic carbon of the isocyanate or isothiocyanate, leading to the formation of the urea (B33335) or thiourea (B124793) linkage, respectively. A variety of aromatic isocyanates and isothiocyanates can be used to generate a library of 1-[2-(Adamantan-2-yl)ethyl]-3-R-ureas and thioureas, where 'R' represents different aryl substituents researchgate.net.

Table 1: Synthesis of 1-[2-(Adamantan-2-yl)ethyl]-3-R-Ureas and Thioureas researchgate.net

| Entry | Reagent | Product | Yield (%) |

| 1 | Phenyl isocyanate | 1-[2-(Adamantan-2-yl)ethyl]-3-phenylurea | 85 |

| 2 | 4-Chlorophenyl isocyanate | 1-[2-(Adamantan-2-yl)ethyl]-3-(4-chlorophenyl)urea | 87 |

| 3 | Phenyl isothiocyanate | 1-[2-(Adamantan-2-yl)ethyl]-3-phenylthiourea | 78 |

| 4 | 4-Chlorophenyl isothiocyanate | 1-[2-(Adamantan-2-yl)ethyl]-3-(4-chlorophenyl)thiourea | 82 |

Preparation of Adamantane-Containing Triazole Derivatives

The formation of triazole rings is a powerful tool in medicinal chemistry for creating stable and biologically active compounds. Adamantane-containing triazoles can be synthesized from this compound through a multi-step process. A common approach involves the conversion of the primary amine to an azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry" researchgate.netnih.gov. This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles by reacting the adamantyl azide with a terminal alkyne. This methodology provides access to a wide range of adamantane-triazole hybrids by varying the alkyne component.

Development of Schiff Base Derivatives Incorporating the Adamantane Moiety

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or a ketone. This compound can readily undergo this reaction to form a variety of Schiff base derivatives echemcom.comnih.gov. The reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with acid catalysis. The resulting imine bond (-C=N-) can be further modified, for example, through reduction to a secondary amine, thus expanding the chemical diversity of the accessible adamantane derivatives. The synthesis of Schiff bases from various adamantane amines and different aromatic aldehydes has been reported with yields ranging from 43% to 72% echemcom.com.

Table 2: General Yields for Schiff Base Formation from Adamantane Amines echemcom.com

| Amine | Aldehyde/Ketone | Product Type | General Yield Range (%) |

| Adamantane amine | Aromatic aldehyde | Schiff Base | 43 - 72 |

Synthesis of Adamantyl Isothiocyanate and Isoselenocyanate Analogs

The conversion of primary amines, such as this compound, into isothiocyanates and isoselenocyanates furnishes versatile intermediates for the synthesis of a wide array of derivatives, including substituted thioureas, ureas, and heterocyclic compounds. While direct synthetic procedures for this compound specifically are not extensively detailed in the literature, established methodologies for the synthesis of isothiocyanates from primary amines can be applied. A common method involves the reaction of the primary amine with carbon disulfide to form a dithiocarbamate salt, which is subsequently treated with a desulfurizing agent like phosgene, thiophosgene, or a chloroformate to yield the isothiocyanate.

Alternatively, adamantyl-containing thioureas can be synthesized, which are precursors or structural relatives of isothiocyanates. For instance, the synthesis of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines begins with the condensation of 1-(adamantan-1-yl)-3-arylthioureas. These thiourea precursors are readily prepared by reacting adamantan-1-amine with various aryl isothiocyanates in ethanol (B145695) under reflux. nih.gov This approach highlights the utility of the isothiocyanate moiety in constructing more complex adamantane-containing heterocyclic systems.

The synthesis of isoselenocyanates follows a similar logic, typically involving the reaction of the primary amine with carbon diselenide or via a multi-step process involving formamide intermediates and selenium-based reagents. These selenium analogs are of interest due to their unique reactivity and potential biological properties.

Chan-Lam N-Arylation for Substituted this compound Derivatives

The Chan-Lam N-arylation reaction is a powerful copper-catalyzed cross-coupling method for forming carbon-nitrogen bonds between amines and boronic acids. organic-chemistry.orgnih.gov This reaction is advantageous as it often proceeds under mild, aerobic conditions, tolerating a wide range of functional groups. nih.gov The conditions for the Chan-Lam reaction have been optimized for the synthesis of N-aryl derivatives of various adamantane-containing amines. researchgate.net

In a study focusing on the N-arylation of adamantane amines with p-tolylboronic acid, optimal conditions were identified as using a catalytic amount of copper(II) acetate (20 mol%), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base, and acetonitrile as the solvent at room temperature. researchgate.netresearchgate.net The reactivity of the adamantane amines was found to be highly dependent on their structure and the steric hindrance around the primary amino group. researchgate.net For amines with less steric hindrance, such as 2-(adamantan-1-yl)ethanamine, yields of the N-arylated product reached up to 74%. researchgate.net

Table 1: Chan-Lam N-Arylation of Adamantane-Containing Amines with p-Tolylboronic Acid researchgate.net

| Amine Substrate | Product Yield (%) |

|---|---|

| 2-(Adamantan-1-yl)ethanamine | 74 |

| 1-Aminoadamantane | 62 |

| This compound* | Not specified, but reactivity is expected to be influenced by the 2-substitution pattern. |

| 1,3-Adamantanediamine | 66 (bis-arylated) |

Data for the specific this compound isomer was not provided in the study, but the trend suggests that steric accessibility of the amino group is a key factor in determining reaction efficiency.

The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper-amine complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the N-arylated product. The copper(II) catalyst is regenerated in the presence of an oxidant, often atmospheric oxygen. organic-chemistry.org

Incorporation of this compound into Amino Acid and Peptide Conjugates

The conjugation of the lipophilic adamantane cage to amino acids and peptides is a strategy employed to enhance the pharmacological properties of these biomolecules. mdpi.com The synthesis of these conjugates typically involves the formation of an amide bond between the amino group of this compound and the carboxylic acid of an N-protected amino acid or peptide.

A widely used method for this transformation is peptide coupling chemistry. Reagents such as TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of a non-nucleophilic base like 4-(dimethylamino)pyridine (DMAP) are effective for mediating this condensation. nih.govresearchgate.net The general procedure involves activating the carboxylic acid of the Boc-protected amino acid with the coupling reagent, followed by the addition of the adamantane amine. The final step is the removal of the Boc protecting group, typically with an acid like trifluoroacetic acid (TFA), to yield the desired conjugate. nih.gov

Table 2: Representative Amino Acid Conjugates of Adamantane Amines nih.gov

| Adamantane Amine | Amino Acid (Boc-protected) | Coupling Reagent | Product |

|---|---|---|---|

| Amantadine (B194251) | Boc-Ala | TBTU/DMAP | Ala-Amantadine |

| Rimantadine (B1662185) | Boc-Gly | TBTU/DMAP | Gly-Rimantadine |

This synthetic strategy has been successfully applied to prepare a series of amino acid analogues of amantadine and rimantadine, which demonstrated antiviral activity. nih.gov The conjugation aims to leverage the adamantane moiety as a membranotropic carrier to improve cellular uptake and pharmacokinetic profiles. nih.gov

Innovations in Stereoselective Synthesis of this compound Scaffolds

While this compound itself is achiral, the introduction of substituents on the adamantane core or the ethylamine (B1201723) side chain can create chiral centers. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure adamantane derivatives, which is often a prerequisite for evaluating their pharmacological activity.

One approach to creating chiral 1,2-disubstituted adamantane derivatives involves the construction of the adamantane framework from chiral precursors. For example, enantiomerically pure keto-olefins can undergo cyclization using Lewis acids like titanium(IV) chloride to produce enantiomerically pure adamantane products, with the stereochemistry being retained during the process. mdpi.com

Another innovative strategy involves the transformation of adamantyl-substituted N-Boc-homoallylamines. A series of (R)- and (S)-isomers of new adamantane-substituted heterocycles have been synthesized through stereoselective transformations involving intermediates like cyclic bromourethanes and enol esters. researchgate.net These methods allow for the construction of complex chiral scaffolds containing the adamantane unit, which have shown potent activity against rimantadine-resistant influenza A virus strains. researchgate.net The synthesis of racemic amines derived from 2-adamantanone, such as (+/-)-1-(adamantan-2-yl)-2-propanamine, has also been described, providing a foundation for the development of asymmetric variants of these synthetic routes. nih.gov

These advancements in stereoselective synthesis provide critical tools for the preparation of specific stereoisomers of this compound derivatives, enabling detailed investigation into their structure-activity relationships.

Pharmacological Research and Biological Activity Spectrum of 2 Adamantan 2 Yl Ethanamine Derivatives

Antiviral Efficacy and Mechanistic Investigations

Derivatives of 2-(Adamantan-2-yl)ethanamine (B1595499) have been the subject of extensive research to evaluate their efficacy against a variety of viral pathogens. These investigations have elucidated several mechanisms of action, highlighting the versatility of the adamantane (B196018) scaffold in antiviral drug design.

Inhibition of Influenza A Virus Replication

Adamantane derivatives, such as amantadine (B194251) and rimantadine (B1662185), were among the first antiviral drugs approved for the treatment of influenza A virus infections. Their mechanism of action is associated with the inhibition of the M2 proton ion channel of the virus. The M2 protein is crucial for the viral replication cycle, facilitating the uncoating of the virus within the host cell by allowing protons to enter the virion. By blocking this channel, adamantane derivatives prevent the release of viral ribonucleoprotein (vRNP) into the cytoplasm, thereby halting the replication process.

Recent research has focused on developing novel adamantane derivatives that can overcome the resistance that has emerged to first-generation drugs. These newer compounds often feature modifications to the adamantane core or the amine group, aiming to enhance binding affinity to the M2 channel or to interact with different sites on the protein. The lipophilic nature of the adamantane cage is thought to act as a membranotropic carrier, facilitating the transport of functional groups to the M2 protein.

Table 1: Antiviral Activity of Selected Adamantane Derivatives against Influenza A Virus

| Compound | Virus Strain | Mechanism of Action | Reference |

|---|---|---|---|

| Amantadine | Influenza A | M2 Proton Channel Inhibition | mdpi.com |

| Rimantadine | Influenza A | M2 Proton Channel Inhibition | mdpi.com |

| Adamantyl-isoxazole derivatives | Rimantadine-resistant Influenza A | Inhibition of virus reproduction | nih.gov |

| Adamantyl-piperidine derivatives | Influenza A | M2 Proton Channel Inhibition | researchgate.net |

Activity against Human Immunodeficiency Virus (HIV) Reverse Transcriptase

The antiviral spectrum of adamantane derivatives extends to the Human Immunodeficiency Virus (HIV). Certain adamantane-substituted thiourea (B124793) derivatives have been investigated for their ability to inhibit HIV reverse transcriptase (RT), a key enzyme in the viral life cycle responsible for converting the viral RNA genome into DNA. Some of these compounds have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnactem.ac.uk NNRTIs bind to a hydrophobic pocket in the RT enzyme, allosterically inhibiting its function. The adamantane moiety in these derivatives is believed to play a crucial role in their antiviral activity. nactem.ac.uk

In addition to direct enzyme inhibition, other adamantane-containing compounds have been shown to interfere with early stages of HIV-1 replication. For instance, a compound named 'Amant'—an adamantane derivative linked to a polyanionic matrix—was found to inhibit HIV-1 infection by blocking an early step in the replication cycle, possibly related to viral entry or uncoating. nactem.ac.uk

Modulation of Tick-Borne Encephalitis Virus (TBEV) Entry

Tick-Borne Encephalitis Virus (TBEV), a member of the Flavivirus genus, is a significant cause of neurological infections in humans. Research into antiviral agents against TBEV has identified adamantane derivatives as promising candidates. A series of 4-aminotetrahydroquinazoline derivatives incorporating an adamantane framework have been synthesized and shown to inhibit TBEV reproduction. researchgate.net The bulky and hydrophobic adamantyl group was found to be a key determinant for the antiviral activity, suggesting that these compounds may interfere with the viral entry process. researchgate.net

Further studies on polyfunctionalized isoxazole (B147169) derivatives bearing an adamantyl moiety have also demonstrated potent antiviral activity against TBEV, as well as other tick-borne flaviviruses like Omsk hemorrhagic fever virus and Powassan virus. nih.gov These findings suggest that the adamantane core can be effectively utilized in the design of inhibitors that target the entry of flaviviruses into host cells.

Broader Spectrum Antiviral Applications of Adamantane-Ethanamine Derivatives

The antiviral potential of adamantane-ethanamine derivatives is not limited to the aforementioned viruses. Studies have explored their activity against a wider range of viral pathogens, indicating a broad-spectrum applicability.

Hepatitis C Virus (HCV): Derivatives of 1-(1-adamantyl)ethylamine linked to short peptides have been shown to suppress the replication of Hepatitis C Virus (HCV) in vitro. researchgate.net These compounds demonstrated the ability to inhibit HCV in pig embryo kidney cell cultures. researchgate.net The proposed mechanism for some aminoadamantane derivatives involves the inhibition of viroporins, which are viral ion channels essential for the replication of several viruses. archivog.com

Herpes Simplex Virus (HSV): A derivative of adamantane, 1-adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA), has been identified as an effective inhibitor of Herpes Simplex Virus type 2 (HSV-2). nih.govmdpi.com ABMA was found to impair both the entry of the virus into host cells and the late stages of the viral life cycle. nih.govmdpi.com

Poxviruses: Adamantane derivatives have also been investigated as potential inhibitors of poxvirus replication. nih.gov Virtual screening and subsequent in vitro testing have identified compounds that inhibit the replication of vaccinia virus, cowpox virus, and mousepox virus, with some derivatives showing IC50 values in the sub-micromolar range. nih.gov

Anti-Inflammatory Potential and Related Biological Pathways

In addition to their antiviral properties, derivatives of this compound have demonstrated significant anti-inflammatory potential. This activity is primarily attributed to their ability to modulate the production of key inflammatory mediators.

Modulation of Inflammatory Cytokine Production

Chronic inflammation is characterized by the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The ability of certain adamantane derivatives to suppress the production of these cytokines suggests their potential as therapeutic agents for inflammatory diseases.

For example, adamantyl isothiourea derivatives have been shown to reduce the expression of soluble epoxide hydrolase (sEH) in the liver. nih.gov The inhibition of sEH is associated with anti-inflammatory effects. nih.gov While direct evidence for this compound derivatives is still emerging, the broader class of adamantane compounds shows promise in this area. It is important to note that the effect on cytokine production can be derivative-specific, as some adamantane compounds have been shown to enhance TNF-α production under certain conditions.

Table 2: Investigated Anti-Inflammatory Activity of Adamantane Derivatives

| Derivative Class | Target Pathway/Molecule | Observed Effect | Reference |

|---|---|---|---|

| Adamantyl isothioureas | Soluble Epoxide Hydrolase (sEH) | Reduced hepatic expression | nih.gov |

| Cyclopentanediol derivatives | Innate immunity signaling | Immunosuppressive | nih.gov |

| Banana inflorescence extracts | NOx, IL-1β, TNF-α, IL-6 | Inhibition of production | nih.gov |

| Calcineurin inhibitors | Cytokine production from T cells | Suppression | nih.gov |

Inhibition of Pro-Inflammatory Enzymes

Derivatives of adamantane have demonstrated notable anti-inflammatory properties. mdpi.com Research into a series of adamantane-containing molecules, designed with two lipophilic centers, has shown that these compounds can inhibit phlogistic-induced mouse paw edema. The introduction of the bulky and lipophilic adamantyl group can facilitate a better fit within the hydrophobic pockets of enzyme receptors, a factor that may be directly related to biological activity. nih.gov

Some adamantane derivatives containing an isothiourea moiety have been found to inhibit the soluble epoxide hydrolase (sEH) enzyme, an action associated with the attenuation of inflammation. nih.gov Furthermore, certain deacylated adamantane compounds have shown potent activity in inhibiting inflammation models that involve the activation of lipoxygenase and/or complement systems.

Anticancer and Antitumor Research of this compound Conjugates

The adamantane scaffold is a prominent feature in the design of novel chemotherapeutic agents. researchgate.net Its derivatives have been investigated for their potential as antiviral and antitumor agents. researchgate.net The lipophilic nature of the adamantyl group can enhance the ability of these compounds to penetrate cell membranes, which may contribute to increased cytotoxic activity against cancer cells. nih.gov

Conjugates and derivatives of adamantane have shown significant in vitro anti-proliferative activity against a variety of human cancer cell lines. For instance, certain adamantane phenylalkylamines have demonstrated notable activity against ovarian cancer cell lines (IGROV-1). researchgate.netnih.gov Other studies have reported the cytotoxicity of adamantane derivatives against lung cancer (A549), hepatocellular carcinoma (HepG2), and prostate adenocarcinoma (PC-3) cell lines. mdpi.com The effectiveness of these compounds is often linked to the presence of the adamantane moiety, which is believed to enhance their metabolic stability and cellular uptake.

| Derivative Type | Cancer Cell Line | Reported Activity |

|---|---|---|

| Adamantane Phenylalkylamines | IGROV-1 (Ovarian) | Significant in vivo anticancer profile researchgate.netnih.gov |

| Adamantane-Isothiourea Derivatives | Hepatocellular Carcinoma (HCC) | Active against HCC nih.gov |

| General Adamantane Derivatives | A549 (Lung) | Cytotoxic effects observed mdpi.com |

| General Adamantane Derivatives | HeLa (Cervical) | Cytotoxicity demonstrated mdpi.com |

| General Adamantane Derivatives | T47D (Breast) | Cytotoxicity demonstrated mdpi.com |

Several adamantane derivatives have been identified as potent inducers of apoptosis in cancer cells. nih.gov The synthetic retinoid adamantane derivative, CD437, for example, effectively induces apoptosis in a range of human primary tumor types, including breast, lung, and ovarian cancers. nih.gov

The mechanisms underlying this pro-apoptotic activity are multifaceted. Some adamantane-isothiocyanate derivatives have been shown to induce apoptosis selectively in mutant p53 cancer cells. nih.gov This process involves the cleavage of caspase-3 and PARP1, key mediators of apoptosis. nih.gov Furthermore, these compounds can restore the transactivation functions of mutant p53, leading to an enhanced expression of canonical p53 targets like p21 and NOXA. nih.gov In some cases, the antitumor activities of adamantane derivatives are attributed to the induction of apoptosis in transformed hepatocytes, as indicated by marked increases in caspase-3 immunoexpression in liver tissues. nih.gov The activation of nuclear factor κB by certain adamantyl retinoids can also result in an increased expression of pro-apoptotic mediators. nih.gov

Adamantyl retinoids have been found to interact with nuclear receptors, which are crucial regulators of gene expression. nih.gov One of the key molecular targets identified for these compounds is the nuclear orphan receptor "small heterodimer partner" (SHP, NROB2). nih.gov The SHP receptor can form heterodimeric complexes with other nuclear receptors, such as the retinoic acid receptor (RAR) and the retinoid X receptor (RXR). nih.gov

Structure-activity relationship studies have underscored the critical role of the 1-adamantyl group for apoptotic activity. acs.org The binding pocket of the SHP receptor appears to require interaction with the adamantyl group for the induction of apoptosis. nih.gov For example, a 3'-(1-adamantyl) retinoid compound induced apoptosis in 73% of acute myelotic leukemia cells at a concentration of 0.1 μM, whereas its 3'-(2-adamantyl) analog showed no apoptotic activity under the same conditions. nih.gov This highlights the structural specificity required for interaction with nuclear receptors and subsequent biological response.

Neuropharmacological Investigations and Central Nervous System (CNS) Applications

The lipophilic properties of the adamantane cage make it well-suited for designing drugs that target the central nervous system (CNS). This has led to the development of adamantane derivatives for treating neurological disorders. nih.gov

Adamantane derivatives have been shown to interact with key neurotransmitter systems, most notably the glutamatergic system via N-methyl-D-aspartate (NMDA) receptors. nih.gov Compounds such as 2-(adamantan-2-yl)-2-phenylethylamine and 2-(adamantan-2-yl)-2-(2-thienyl)ethylamine hydrochloride have been identified as substances that bind to the NMDA receptor. researchgate.net

The mechanism of action involves the blockade of the NMDA receptor channel. nih.gov Adamantane derivatives can enter the open NMDA channel and bind to a site within the pore, acting as non-competitive antagonists. nih.gov This blockade can occur whether the receptor is activated by an agonist or not, though the presence of an agonist greatly accelerates the process. nih.gov

In addition to the glutamatergic system, some adamantane derivatives exhibit significant binding affinity for sigma receptors (σ1 and σ2), which are overexpressed in various tumors and are targets for novel chemotherapeutics. researchgate.netnih.govnih.gov The interaction with dopamine (B1211576) receptors has also been explored, as these receptors are crucial for a variety of CNS functions. nih.govmdpi.com

| Receptor/System | Type of Interaction | Example Compound Class | Reference |

|---|---|---|---|

| NMDA Receptor | Non-competitive antagonist (channel blocker) | 2-Adamantylethylamines | researchgate.netnih.gov |

| Sigma-1 (σ1) Receptor | Binding affinity | Adamantane Phenylalkylamines | nih.gov |

| Sigma-2 (σ2) Receptor | Binding affinity / Ligand | Adamantane-based scaffolds | nih.govnih.gov |

| Dopamine Receptors (D2-like) | Modulation | Various derivatives | nih.govmdpi.com |

Therapeutic Potential in Neurodegenerative Conditions such as Alzheimer's and Parkinson's Diseases

The adamantane scaffold, a rigid and lipophilic three-dimensional structure, has proven to be a valuable pharmacophore in the development of drugs targeting the central nervous system. Derivatives of adamantane have shown significant promise in the management of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. Amantadine, a 1-aminoadamantane derivative, is utilized as an antiparkinsonian and antidyskinetic agent. scirp.org Another derivative, memantine (B1676192) (3,5-dimethyladamantan-1-amine), is an orally active, noncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonist approved for the treatment of moderate-to-severe Alzheimer's disease. nih.gov Memantine offers a symptomatic reprieve by blocking the effects of excessive glutamate (B1630785), which can lead to excitotoxicity, while preserving the normal synaptic functioning of glutamate receptors. nih.gov

Building on the therapeutic success of these first-generation adamantane drugs, research has explored other derivatives, including those related to this compound. For instance, Hemantane, a derivative of 2-aminoadamantane (B82074), has been investigated as a novel antiparkinsonian and antidyskinetic agent. scirp.org The therapeutic efficacy of aminoadamantane derivatives in neurodegenerative diseases is often attributed to their ability to block NMDA receptors. scirp.org Furthermore, the development of multi-target directed ligands (MTDLs) has seen the adamantane core of memantine combined with other pharmacophoric features, such as those from acetylcholinesterase inhibitors (AChEIs) like tacrine, to create hybrid molecules with the potential to address multiple pathological pathways in Alzheimer's disease. nih.gov

Exploration of Neuroprotective Effects

The neuroprotective properties of adamantane derivatives extend beyond NMDA receptor antagonism. Research has demonstrated that certain derivatives can exert protective effects on neural tissues through various mechanisms. One such derivative, 5-hydroxyadamantane-2-on, has been shown to possess significant cerebrovascular and neuroprotective activity in the context of brain ischemia. nih.govnih.gov Unlike memantine, this compound does not block NMDA receptors but rather enhances cerebral blood flow. nih.govnih.gov Under conditions of permanent middle cerebral artery occlusion, 5-hydroxyadamantane-2-on promoted the recovery and regeneration of neural cells, axons, and glial cells, and also increased the number of microcirculatory vessels. nih.gov The mechanism underlying these effects is thought to involve the GABA-ergic system of brain vessels. nih.gov

In the quest for multifunctional neuroprotective agents, novel adamantane derivatives have been synthesized to target multiple sites in the neurodegenerative pathway. By conjugating benzyl (B1604629) and phenylethyl moieties with various functional groups to the amantadine structure, researchers have developed compounds that exhibit both voltage-gated calcium channel (VGCC) blockade and NMDA receptor inhibition. core.ac.uk An excess of intracellular calcium, which can enter through both VGCCs and NMDA receptors, is a key factor in excitotoxicity and subsequent neurodegeneration. Certain novel compounds have demonstrated good inhibitory activity against both NMDA receptor- and KCl-mediated calcium influx, suggesting they may offer a broader therapeutic window than agents that only target one of these channels.

Further extending the scope of neuroprotection, new adamantane-containing edaravone (B1671096) conjugates have been synthesized and investigated as potential agents for the treatment of Amyotrophic Lateral Sclerosis (ALS). mdpi.com These conjugates have been found to inhibit lipid peroxidation and calcium-related mitochondrial permeability, block fast sodium currents of central nervous system neurons, and reduce the aggregation of the mutated FUS-protein characteristic of ALS. mdpi.com

Enzyme Inhibition Studies of this compound Analogs

Soluble Epoxide Hydrolase (sEH) Inhibition by Urea (B33335) and Thiourea Derivatives

Derivatives of this compound, particularly those incorporating urea and thiourea functionalities, have emerged as highly potent inhibitors of soluble epoxide hydrolase (sEH). The inhibition of sEH is a therapeutic strategy for managing inflammation and hypertension, as it increases the levels of endogenous anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govresearchgate.net

A series of 1,3-disubstituted ureas containing fluorinated and chlorinated adamantane residues have demonstrated exceptionally high inhibitory activity against human sEH, with inhibition potencies reaching the picomolar range (IC50 values from 40 pM to 9.2 nM). tandfonline.com The introduction of halogen atoms can lead to a significant increase in inhibitory activity. tandfonline.com Similarly, adamantyl-ureas with pyrazoles substituted by fluoroalkanes have also been developed as potent sEH inhibitors, with IC50 values ranging from 0.8 to 27.5 nM. researchgate.net The most potent compounds in this series were 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea and 1-[(Adamantan-1-yl)methyl]-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea, with IC50 values of 0.8 nM and 1.2 nM, respectively. researchgate.net

The structural features of these inhibitors, such as the adamantyl group and the length of the carbon chain, play a crucial role in their activity. nih.gov Research has shown that adamantyl-urea inhibitors possess unique dilator actions on vascular smooth muscle, which are dependent on these structural characteristics. nih.gov

| Compound Type | Specific Derivative | Inhibitory Potency (IC50/Ki) |

|---|---|---|

| Fluorinated/Chlorinated Adamantyl-Urea | Not specified | 40 pM - 9.2 nM |

| Adamantyl-Urea with Pyrazole | 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea | 0.8 nM |

| Adamantyl-Urea with Pyrazole | 1-[(Adamantan-1-yl)methyl]-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea | 1.2 nM |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibitory Activity

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for Alzheimer's disease. mdpi.com Adamantane-based derivatives have been extensively studied for their potential in this area.

A study on adamantyl-based ester derivatives revealed that their inhibitory activity is significantly influenced by the nature and position of substituents on an attached phenyl ring. mdpi.comnih.gov For instance, compound 2e , bearing 2,4-dichloro substituents on the phenyl ring, was the most potent AChE inhibitor in its series, with an IC50 value of 77.15 µM. mdpi.comnih.gov However, its activity against BChE was considerably weaker (IC50 = 306.77 µM). mdpi.com In contrast, compound 2j , which has a 3-methoxyphenyl (B12655295) ring, showed the highest inhibition against BChE, with an IC50 value of 223.30 µM. mdpi.comnih.gov Generally, for monosubstituted derivatives, electron-withdrawing groups at position 3 of the phenyl ring led to stronger AChE inhibition. mdpi.comnih.gov

Another class of compounds, 4-aminoquinoline-based adamantanes, has also been identified as potent inhibitors of both AChE and BChE, with inhibition constants (Ki) in the micromolar to nanomolar range (0.075 to 25 µM). bg.ac.rs Furthermore, adamantane-substituted guanylhydrazones have been synthesized and shown to be effective BChE inhibitors. nih.gov The compounds 2-(N-guanidino)iminoadamantane hydrochloride and 2,4-bis(N,N'-guanidino)iminoadamantane dihydrochloride (B599025) were identified as the most potent in this series. nih.gov

| Compound Series | Specific Derivative | Target Enzyme | Inhibitory Potency (IC50/Ki) |

|---|---|---|---|

| Adamantyl-based esters | Compound 2e (2,4-dichloro substituents) | AChE | 77.15 µM |

| Adamantyl-based esters | Compound 2e (2,4-dichloro substituents) | BChE | 306.77 µM |

| Adamantyl-based esters | Compound 2j (3-methoxyphenyl ring) | BChE | 223.30 µM |

| 4-Aminoquinoline-based adamantanes | Various derivatives | AChE & BChE | 0.075 - 25 µM |

Inhibition of Topoisomerase I and DNA Polymerase

DNA topoisomerases and DNA polymerases are essential enzymes involved in DNA metabolism, including replication, transcription, and recombination. nih.govcellmolbiol.org Inhibitors of these enzymes, particularly topoisomerase I, can trap the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death, a mechanism exploited in cancer chemotherapy. mdpi.comnih.gov

While research directly linking this compound derivatives to the inhibition of topoisomerase I and DNA polymerase is limited, studies on other classes of compounds containing bulky, lipophilic moieties suggest the potential for such activity. For example, naturally occurring triterpenoids, which share some structural characteristics with adamantane in terms of their rigid, polycyclic nature, have been investigated as inhibitors of these enzymes. nih.govcellmolbiol.org Maslinic acid and its diacetyl derivative, both triterpenes, have demonstrated inhibitory activity against human DNA topoisomerase I with IC50 values in the range of 76-80 µM. nih.govcellmolbiol.org These findings suggest that the triterpene framework could serve as a scaffold for the design of new topoisomerase inhibitors. nih.govcellmolbiol.org Given the structural similarities, it is plausible that adamantane-containing molecules could also be designed to interact with the active sites of these enzymes.

Carbonic Anhydrase Inhibition by Adamantane Scaffolds

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. nih.govktu.edu.tr The adamantane scaffold has been recognized as a relevant structural motif in the design of various therapeutic agents, including those targeting carbonic anhydrases. gov.bc.ca

While specific studies on the carbonic anhydrase inhibitory activity of this compound derivatives are not extensively detailed in the available literature, the broader class of compounds containing sulfonamide groups, often in conjunction with aromatic or heterocyclic rings, are well-established CA inhibitors. ktu.edu.trnih.gov For example, a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides have shown potent inhibitory effects against human carbonic anhydrase I and II (hCA I and hCA II), with Ki values in the nanomolar range. nih.gov Given that the adamantane moiety is often incorporated into drug candidates to enhance lipophilicity and modulate pharmacokinetic properties, its inclusion in structures designed to inhibit carbonic anhydrase could be a viable strategy for developing novel and effective inhibitors.

Antidiabetic Activity of Adamantane-Based Compounds

Several adamantane derivatives are recognized for their significant antidiabetic properties, with some having been developed into clinically used drugs for type 2 diabetes mellitus (T2DM). mdpi.commdpi.com The hypoglycemic effects of these compounds are often achieved through various mechanisms of action.

Notable examples include Vildagliptin (B1682220) and Saxagliptin (B632), which are oral hypoglycemic agents that function by inhibiting the dipeptidyl peptidase IV (DPP-IV) enzyme. mdpi.comnih.gov Another avenue of research has focused on the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of non-insulin-dependent diabetes and obesity. Adamantane derivatives such as MK-544, PF-877423, and AZD6925 have been developed as inhibitors of this enzyme. mdpi.comresearchgate.net

Studies have also shown that certain adamantane derivatives can directly stimulate insulin (B600854) secretion. Research using mouse islets indicated that both 1-adamantanamine and 2-adamantanamine can decrease the permeability of the β-cell membrane to potassium ions. nih.gov This action leads to depolarization, activation of voltage-dependent calcium channels, and subsequent calcium influx, which triggers insulin release. nih.gov The amino group on the adamantane structure was found to be crucial for this activity. nih.gov

Furthermore, newly synthesized adamantane-isothiourea hybrid derivatives have demonstrated potent, dose-independent reduction of serum glucose levels in streptozotocin (B1681764) (STZ)-induced diabetic rats, with some compounds showing efficacy comparable to the established hypoglycemic drug gliclazide. mdpi.comresearchgate.net Similarly, certain N-(1-Adamantyl)carbothioamide derivatives also produced a significant reduction in serum glucose levels. nih.gov

Table 1: Antidiabetic Activity of Selected Adamantane-Based Compounds

| Compound/Derivative Class | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| Vildagliptin, Saxagliptin | Dipeptidyl Peptidase IV (DPP-IV) Inhibition | Oral hypoglycemic agents used for T2DM. | mdpi.comnih.gov |

| MK-544, PF-877423, AZD6925 | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition | Potential treatment for non-insulin-dependent diabetes and obesity. | mdpi.comresearchgate.net |

| 1-Adamantanamine, 2-Adamantanamine | Decrease K+ permeability in β-cells | Stimulates insulin release in vitro. | nih.gov |

| Adamantane-Isothiourea Hybrids | Not specified | Potent reduction of serum glucose in diabetic rats. | mdpi.com |

| N-(1-Adamantyl)carbothioamide Derivatives | Not specified | Significant reduction of serum glucose levels. | nih.gov |

Antimicrobial Activity (Antibacterial and Antifungal)

The unique physicochemical properties of the adamantane cage have been exploited to develop novel antimicrobial agents, addressing the challenge of rising drug resistance. mdpi.com A variety of adamantane derivatives, including Schiff bases, hydrazide-hydrazones, and isothiourea hybrids, have been synthesized and evaluated for their activity against a spectrum of pathogenic microbes. mdpi.comresearchgate.net

Several studies have demonstrated that adamantane derivatives possess significant antibacterial activity, particularly against Gram-positive bacteria. mdpi.comtandfonline.com For instance, a series of seventeen synthesized adamantane derivatives, including Schiff bases and a hydrazide of 1-adamantanecarboxylic acid, showed potent antibacterial activity against all tested Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 1000 µg/mL. mdpi.com One Schiff base derivative was particularly effective against S. epidermidis with a MIC of 62.5 µg/mL. mdpi.com Other research highlighted adamantane-isothiourea derivatives with potent broad-spectrum antibacterial activity. mdpi.comnih.gov

In addition to antibacterial effects, many adamantane-based compounds exhibit antifungal activity, primarily against yeast-like fungi from the Candida species. researchgate.netresearchgate.net A study on new Schiff bases derived from 1- or 2-aminoadamantane found that one compound, 1-[(2-chloro-3,4-dimethoxybenzylidene) amino]adamantane, was particularly active against C. krusei and C. parapsilosis, with a MIC of 32 µg/mL. nih.govthieme-connect.com Another investigation found a Schiff base substituted with a 3-ethoxy-2-hydroxyphenyl group to have good, fungicidal activity against C. albicans (MIC = 62.5 µg/mL). mdpi.com The mechanism of antifungal action for some derivatives is believed to involve disruption of the fungal cell wall and cytoplasmic structures. researchgate.net

Table 2: Antimicrobial Activity of Selected Adamantane Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Schiff Base & Hydrazide-Hydrazone Derivatives | Gram-positive bacteria (e.g., S. epidermidis) | 62.5–1000 µg/mL | mdpi.com |

| Adamantane-Isothiourea Hybrids | Gram-positive and Gram-negative bacteria | Potent broad-spectrum activity | mdpi.comresearchgate.net |

| 1-[(2-chloro-3,4-dimethoxybenzylidene) amino]adamantane | Candida krusei, Candida parapsilosis | 32 µg/mL | nih.govthieme-connect.com |

| Schiff Base (3-ethoxy-2-hydroxyphenyl substituted) | Candida albicans | 62.5 µg/mL | mdpi.com |

| N'-(3-hydroxy-4-methoxy benzylidene) adamantane-1-carbohydrazide | Gram-positive bacteria, Candida albicans | <1.95 µg/mL | researchgate.netresearchgate.net |

Comprehensive Receptor Binding Profiling of this compound Derivatives

The bulky, rigid structure of the adamantane moiety makes it an interesting scaffold for designing ligands that can fit into hydrophobic receptor pockets. publish.csiro.au The binding profiles of adamantane derivatives have been explored for various central nervous system (CNS) targets, including sigma (σ) receptors, which are implicated in cancer and neurodegenerative disorders. publish.csiro.aunih.gov

Research into adamantane-based scaffolds has demonstrated their potential as sigma-2 (σ2) receptor ligands. nih.gov The σ2 receptor is overexpressed in proliferating tumor cells, making it a target for cancer imaging and therapy. nih.govacs.org Studies involving molecular docking and dynamic simulations suggest that adamantane-based compounds can bind within the active site of the σ2 receptor in a manner comparable to known reference ligands. nih.gov This suggests that the adamantane framework can serve as a bioisostere for other chemical groups in known ligands, providing a backbone for designing new σ2 receptor-targeted agents. nih.gov

In addition to sigma receptors, adamantane derivatives have been investigated for their affinity to other receptors. Adamantane phenylalkylamines have been synthesized and shown to possess binding affinity for both σ1 and σ2 receptors. nih.gov Furthermore, derivatives of amantadine (1-aminoadamantane) have been developed as dual-acting inhibitors of the N-methyl-D-aspartate (NMDA) receptor and voltage-gated calcium channels (VGCC), indicating their potential as neuroprotective agents. rsc.org The ability of adamantane ligands to interact with specific cell surface receptors, such as mannose receptors on immunocompetent cells, has also been explored, highlighting their utility in targeted drug delivery systems. mdpi.com

Table 3: Receptor Binding Profile of Adamantane-Based Compounds

| Compound Class | Target Receptor(s) | Significance | Reference |

|---|---|---|---|

| Adamantane-based Scaffolds | Sigma-2 (σ2) Receptor | Potential for tumor imaging and cytotoxic cargo delivery. | nih.gov |

| Adamantane Phenylalkylamines | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | Anticancer and potential analgesic activities. | nih.gov |

| Amantadine Derivatives | NMDA Receptor, Voltage-Gated Calcium Channels (VGCC) | Potential neuroprotective drug candidates. | rsc.org |

| Mannose-Adamantyl Conjugates | Mannose Receptors | Targeting of immunocompetent cells. | mdpi.com |

Structure Activity Relationships Sar and Advanced Computational Studies

Elucidation of Structure-Activity Relationships for 2-(Adamantan-2-yl)ethanamine (B1595499) Derivatives

The adamantane (B196018) core serves as a bulky, lipophilic anchor that can fit into hydrophobic pockets of receptors and enzymes. nih.gov While much of the literature focuses on the more synthetically accessible 1-substituted adamantane, the principles governing the influence of substitution are applicable to the 2-substituted isomer. The biological potency of adamantane derivatives can be significantly modulated by introducing various substituents onto the cage or on aromatic systems attached to it.

For instance, in a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, the nature of the aryl groups had a profound impact on antimicrobial activity. nih.gov Replacing a 4-phenyl group with a 4-(4-chlorophenyl) substituent diminished antibacterial activity but significantly enhanced antifungal activity against Candida albicans. nih.gov Similarly, studies on purine (B94841) derivatives showed that substitution with an adamantane moiety could improve pharmaco-chemical properties. mdpi.com A para-substituted adamantylated benzylamine (B48309) derivative displayed 4.3-fold higher activity than its meta-analogue, highlighting the critical role of substituent positioning. mdpi.com The presence of bulky substituents in close proximity to the core can also hinder activity, suggesting a need for optimal spacing between the adamantane scaffold and other pharmacophoric elements. mdpi.com

| Core Structure | Substituent(s) | Observed Biological Activity | Reference |

|---|---|---|---|

| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine | 3,4-diphenyl | Potent antibacterial activity against Gram-positive bacteria. | nih.gov |

| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine | 3-phenyl, 4-(4-chlorophenyl) | Deteriorated antibacterial activity but greatly enhanced antifungal activity. | nih.gov |

| 6-(adamantylated benzylamine)-purine | para-substituted adamantylated benzylamine | 4.3-fold higher CDK2/cyclin E inhibition activity than the meta-analogue. | mdpi.com |

| 4-(adamant-1-ylmethylenoxycarbonyl)-N-(aminoacyl)phthalimide | L-leucyl | MIC of 8 µg/ml against Bacillus cereus. | nih.gov |

| 4-(adamant-1-ylethylenoxycarbonyl)-N-(aminoacyl)phthalimide | L-phenylalanyl | MIC of 15 µg/ml against Bacillus cereus. | nih.gov |

Modifications to the ethanamine side chain are crucial for tuning the pharmacological properties of adamantane derivatives. This includes altering the length of the alkyl chain, substituting the amino group, or incorporating it into various functional groups like amides, ureas, or heterocycles.

For example, research on adamantane-based hydrazide-hydrazones demonstrated that a free amino group on the hydrazide moiety was beneficial for activity against Gram-positive bacterial strains. mdpi.com Conversely, substituting this amino group led to a decrease in both antibacterial and antifungal activity. mdpi.com In another study, the antiviral activity of amantadine (B194251) and rimantadine (B1662185) was explored by conjugating them with various amino acids. nih.gov The linkage of glycine (B1666218) to rimantadine resulted in a derivative with high antiviral activity against influenza A (H3N2) and low cytotoxicity. nih.gov This suggests that the amino group of the side chain is a key handle for modification, allowing for the attachment of other functional units that can interact with biological targets or improve physicochemical properties. The synthesis of N-substituted phthalimides from adamantane ethanol (B145695) also yielded compounds with significant antimicrobial activity, where the nature of the attached amino acid (e.g., L-leucine vs. L-phenylalanine) influenced the minimal inhibitory concentration (MIC). nih.gov

The rigid and well-defined three-dimensional structure of the adamantane cage is a key determinant of its biological activity. nih.gov This conformational rigidity reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The adamantane cage typically adopts a stable chair conformation. researchgate.netnih.gov

The introduction of substituents on the adamantane core or the side chain can create stereocenters, making the molecule chiral. The stereochemistry of these derivatives can have a significant effect on their interaction with chiral biological targets like enzymes and receptors. Studies on amino acid conjugates of rimantadine, which possesses a chiral center at the alpha-carbon of the ethylamine (B1201723) side chain, highlight the importance of stereospecific interactions for antiviral activity. nih.gov The success of valine derivatives in certain antiviral applications, for instance, is attributed in part to the specific stereochemical and amphiphilic properties of the amino acid. nih.gov The defined spatial arrangement of functional groups is critical for achieving the precise orientation required for effective ligand-target binding.

Computational Chemistry Approaches in Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, providing insights that guide the synthesis and evaluation of new therapeutic agents. For adamantane derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are widely used.

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.govajchem-a.com

For adamantane-based compounds, QSAR models have been successfully developed to predict a range of biological activities. nih.govnih.gov For instance, a 3D-QSAR study on amino acid analogues of amantadine and rimantadine established a reliable model for predicting their antiviral activity against the influenza A virus. nih.gov In another study, a QSAR model for azetidine-2-carbonitriles with antimalarial activity was built, which showed excellent predictive power (R² = 0.9465, R²pred = 0.6915). nih.gov The model identified a descriptor related to polarizability as the most influential factor, which was then used to guide the design of new derivatives with potentially enhanced activity. nih.gov These models provide a quantitative framework for understanding the structural requirements for biological potency.

| Parameter | Value | Description |

|---|---|---|

| R² | 0.9465 | Coefficient of determination, indicating the goodness of fit for the training set. |

| Q²cv | 0.8981 | Cross-validated R², indicating the internal predictive ability of the model. |

| R²pred | 0.6915 | External validated R², indicating the predictive power for an external test set. |

Data derived from a QSAR study on azetidine-2-carbonitriles. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. researchgate.net It helps to elucidate the binding mode and estimate the strength of the interaction, typically reported as a binding energy or docking score. mdpi.com Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time, providing a more dynamic view of the molecular interactions. ksu.edu.sanih.gov

These techniques have been extensively applied to adamantane derivatives to understand their mechanism of action. Docking studies of adamantane-purine hybrids into the active site of cyclin-dependent kinase 2 (CDK2) revealed that the adamantane scaffold participates in stabilizing the complex through non-polar interactions within a hydrophobic pocket. mdpi.com Similarly, docking and MD simulations of N′-(adamantan-2-ylidene)-substituted benzohydrazide (B10538) derivatives were used to investigate their interactions with the EGFR binding site and to explore the stability of the protein-ligand complex. researchgate.net In another study, docking simulations of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives as inhibitors of the enzyme 11β-HSD1 correctly reproduced the experimental IC50 values, confirming that the bulky adamantyl group fits well into the hydrophobic receptor pocket. nih.gov These simulations identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent biological activity. mdpi.comnih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Adamantane-purine derivative (4j) | CDK2 | Not specified | Phe80 (hydrophobic pocket) | mdpi.com |

| 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i) | 11β-HSD1 | -10.1 | Not specified | nih.gov |

| 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide (2) | Urease | -6.10 | ALA169, HIS138, CYS321 | mdpi.com |

| N'-(adamantan-2-ylidene)-3,4,5-trimethoxybenzohydrazide | EGFR | Not specified | Investigated via docking and MD simulations | researchgate.net |

Pharmacophore Modeling for Rational Design of this compound Scaffolds

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological effect. For the this compound scaffold, a pharmacophore model helps to distill the key chemical features that govern its interaction with a biological target.

While specific pharmacophore models for this compound are not extensively documented in publicly available research, general models for related adamantane-based compounds, such as antiviral agents, provide a strong basis for rational design. mdpi.comresearchgate.net These models typically highlight the importance of the bulky, hydrophobic adamantane cage and the positively ionizable amino group.

A hypothetical pharmacophore model for a this compound derivative targeting a generic receptor might include the following features:

Hydrophobic (HY) Feature: The adamantane cage itself is a critical hydrophobic group that can fit into a corresponding hydrophobic pocket in the receptor, contributing significantly to the binding affinity through van der Waals interactions. mdpi.com

Positive Ionizable (PI) Feature: The primary amine of the ethanamine side chain, which is protonated at physiological pH, can form crucial ionic interactions or hydrogen bonds with negatively charged or polar residues in the receptor's active site. mdpi.com

Hydrogen Bond Acceptor/Donor (HBA/HBD) Features: Modifications to the scaffold, such as the introduction of hydroxyl or carbonyl groups, can introduce additional hydrogen bonding capabilities, further anchoring the ligand in the binding site.

The rational design of novel scaffolds based on such a pharmacophore model involves modifying the core structure to optimize these interactions. For instance, the length and flexibility of the ethylamine linker can be adjusted to achieve an optimal distance between the hydrophobic cage and the ionizable amine for a given target. Furthermore, substituents can be introduced onto the adamantane cage to explore additional binding interactions or to modulate the compound's physicochemical properties.

Interactive Data Table: Hypothetical Pharmacophoric Features for a this compound Scaffold

Below is a representative table illustrating how pharmacophoric features could be mapped to structural elements of a hypothetical series of this compound derivatives.

| Pharmacophoric Feature | Structural Element of this compound Scaffold | Potential Receptor Interaction | Relative Importance (Hypothetical) |

| Hydrophobic (HY) | Adamantan-2-yl cage | Binding to a hydrophobic pocket | High |

| Positive Ionizable (PI) | Primary amine (-NH2) | Ionic bond with Asp, Glu; H-bond with polar residues | High |

| Hydrogen Bond Donor (HBD) | Primary amine (-NH2) | H-bond with carbonyl backbone or polar side chains | Medium |

| Steric Bulk | Adamantan-2-yl cage | Shape complementarity with binding site | High |

Theoretical Investigations of Electronic and Steric Effects on Biological Activity

Theoretical investigations, particularly through methods like Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA), provide quantitative insights into how electronic and steric properties of the this compound scaffold influence its biological activity.

Electronic Effects:

The electronic properties of the adamantane cage and its substituents can significantly impact binding affinity. While adamantane itself is a non-polar hydrocarbon, the introduction of substituents can create localized dipoles and alter the molecule's electrostatic potential. For example, a study on the binding of adamantane guests to deep cavitands demonstrated that even small changes in substituents lead to large differences in binding constants, an effect attributed to electronic rather than steric factors. nih.gov Electron-withdrawing groups can enhance interactions with electron-rich areas of a receptor, while electron-donating groups can do the opposite. nih.gov

In the context of this compound, theoretical calculations can quantify these effects. For instance, the electrostatic potential surface can be mapped to visualize regions of positive and negative potential, guiding the design of derivatives that complement the electronic environment of the target binding site.

Steric Effects:

The bulky and rigid nature of the adamantane cage imparts significant steric influence on the molecule's interactions. pensoft.net CoMFA studies on related adamantane derivatives, such as antiviral aminoadamantanes, utilize steric contour maps to visualize regions where bulky substituents are favored or disfavored for optimal activity. mdpi.com

Green Contours: Indicate regions where increased steric bulk is predicted to enhance biological activity. For a this compound scaffold, green contours around certain positions on the adamantane cage would suggest that adding larger substituents there could lead to more favorable interactions with the receptor.

Yellow Contours: Represent areas where steric bulk is detrimental to activity, likely due to steric clashes with the receptor surface.

The positioning of the ethylamine chain at the C-2 position of the adamantane cage, as opposed to the more common C-1 position, results in a different spatial projection of the amine group relative to the cage. This can have profound implications for how the molecule fits into a binding site and is a key area of investigation for theoretical studies.

Interactive Data Table: Representative Theoretical Parameters for SAR Analysis of this compound Analogs

The following table provides an example of the types of theoretical descriptors that would be calculated in a QSAR study to understand the electronic and steric effects on the biological activity of this compound derivatives.

| Derivative (Hypothetical) | Electronic Descriptor (e.g., Dipole Moment) | Steric Descriptor (e.g., Molecular Volume ų) | Predicted Biological Activity (Relative) |

| This compound | 1.3 D | 171 | Baseline |

| 2-(4-Fluoro-adamantan-2-yl)ethanamine | 2.5 D | 175 | Increased |

| 2-(4,4-Dimethyl-adamantan-2-yl)ethanamine | 1.4 D | 205 | Decreased |

| 2-(4-Hydroxy-adamantan-2-yl)ethanamine | 2.1 D | 178 | Increased |

These theoretical investigations are indispensable for building a comprehensive SAR model for the this compound class of compounds. By systematically modifying the scaffold and calculating the resulting changes in electronic and steric parameters, researchers can rationally design new molecules with improved biological profiles.

Preclinical and Mechanistic Toxicology Research on 2 Adamantan 2 Yl Ethanamine Derivatives

Investigation of Metabolic Stability and Biotransformation Pathways

The metabolic stability and biotransformation of adamantane (B196018) derivatives are critical factors in determining their pharmacokinetic properties and potential for toxicity. The adamantane cage itself is susceptible to oxidation by metabolic enzymes, which can impact its stability. researchgate.net

Research into the metabolic pathways of adamantane-containing compounds has revealed that oxidation of the adamantyl moiety is a common route of biotransformation. nih.govwur.nl For instance, in studies of adamantane-based 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, metabolic stabilization was a key focus. acs.org It was discovered that introducing a polar functional group at the E-5-position of the adamantane ring provided a good balance of stability, potency, and selectivity. acs.org

In a study on benzo[d]thiazol-2(3H)one derivatives, a compound containing an adamantyl moiety (compound 12) was found to be extensively metabolized in rat liver microsomes, with only about 6% remaining unchanged after 10 minutes. nih.gov The major metabolic pathways identified included N-demethylation and oxidation of the adamantyl group. nih.gov This indicates that while the adamantane structure can enhance certain properties, it is also a primary site for metabolic activity.

The mercapturic acid pathway is another significant route for the biotransformation of various xenobiotic compounds. tandfonline.com This pathway involves conjugation with glutathione, followed by a series of enzymatic reactions to form mercapturic acids, which are then excreted. tandfonline.com While not directly studying 2-(adamantan-2-yl)ethanamine (B1595499), the principles of this pathway are relevant to understanding how such amine-containing compounds could be processed in the body.

Interactive Table: Metabolic Stability of an Adamantane Derivative

| Compound | Remaining Parent Compound (%) | Incubation Time (min) | Metabolic System | Key Metabolic Pathways |

| Compound 12 (Adamantyl-containing benzo[d]thiazol-2(3H)one derivative) | ~6 | 10 | Rat Liver Microsomes | N-demethylation, Oxidation of adamantyl moiety |

Mechanistic Toxicological Assessments of Adamantane-Based Amines

The toxicological assessment of adamantane-based amines involves understanding their mechanisms of action at a molecular level. The amine group, attached to the adamantane scaffold, can significantly influence the compound's biological activity and potential toxicity.

Adamantane derivatives like amantadine (B194251) and memantine (B1676192) are known to interact with the central nervous system. nih.govwikipedia.org Memantine, for example, is a moderate, non-competitive NMDA-receptor antagonist. nih.gov The interaction of such compounds with neuronal receptors is a key aspect of their mechanistic toxicology.

The lipophilic nature of the adamantane cage allows these compounds to cross the blood-brain barrier, a desirable property for CNS-acting drugs but also a potential route for neurotoxicity if not carefully managed. asm.org In mammalian cells, weakly basic aminoadamantane derivatives can accumulate in lysosomes. asm.org

Furthermore, the introduction of adamantane fragments into other molecular structures can enhance their biological activity, which may also modulate their toxicological profile. mdpi.com For example, some adamantane derivatives have been investigated for their ability to inhibit viral ion channels, a mechanism that could potentially have off-target effects on host cell ion channels. mdpi.com

Evaluation of In Vitro and In Vivo Safety Profiles

The safety of adamantane-based amines is evaluated through a combination of in vitro and in vivo studies. These studies aim to identify potential adverse effects and establish a preliminary safety profile before any consideration for human trials.

In Vitro Studies

In vitro assays are crucial for the initial screening of toxicity. For example, cytotoxicity assays using various cell lines are standard practice. nih.gov In a study of novel 1-(2-aryl-2-adamantyl)piperazine derivatives, cytotoxicity was evaluated against several human cancer cell lines as well as normal human cells (HUVEC and NHDF) to assess selectivity. researchgate.net Some compounds showed reasonable activity against tumor cells with significantly lower cytotoxicity towards normal cells. researchgate.net

Other in vitro tests can assess the potential for specific organ toxicity. For instance, the activity of adamantanes against SARS-CoV-2 was tested in cultured human epithelial cells. researchgate.netnih.gov Such studies provide initial data on the cellular response to these compounds.

In Vivo Studies

In vivo studies in animal models are essential for understanding the systemic effects of adamantane derivatives. These studies can reveal effects on various organs and systems that cannot be predicted from in vitro data alone.

For example, in a study of aminoadamantane derivatives against Trypanosoma brucei, in vivo tests were conducted in a mouse model of infection. asm.org Similarly, the in vivo efficacy and safety of adamantanes against SARS-CoV-2 were evaluated in mice and golden Syrian hamsters. nih.gov While rimantadine (B1662185) showed antiviral activity in hamsters, neither rimantadine nor amantadine reduced lung viral titers in mice, highlighting species-specific differences. nih.gov Importantly, in the mouse study, no significant weight loss was observed in the treatment groups compared to the control, suggesting a lack of overt toxicity at the tested doses. nih.gov

Interactive Table: In Vivo Safety Observation for an Adamantane Derivative

| Animal Model | Compound | Observation | Duration |

| Mice | Amantadine, Rimantadine | No significant weight loss compared to control | 3 days post-infection |

Applications of 2 Adamantan 2 Yl Ethanamine in Materials Science and As Chemical Probes

Integration into Polymer Science and Advanced Materials Development

Adamantane (B196018) derivatives are increasingly utilized as fundamental components in the synthesis of novel polymers and advanced materials. pensoft.net The amine functionality of 2-(Adamantan-2-yl)ethanamine (B1595499) makes it a suitable monomer for step-growth polymerization processes, enabling its incorporation into the backbones of polymers such as polyamides and polyimides. Furthermore, it can be used to functionalize existing polymers, introducing the adamantane cage as a pendant group.

The integration of adamantane units into polymer structures serves several strategic purposes:

Creation of Microporous Organic Polymers (MOPs): The rigid, three-dimensional geometry of adamantane makes it an ideal building block, or "knot," for constructing MOPs. These materials are characterized by high thermal stability, low density, and a defined pore structure, making them promising for applications in gas storage and separation. magtech.com.cn

Formulation of Advanced Resins: Adamantane-containing acrylate (B77674) copolymers have been designed for specialized applications such as deep-UV (DUV) lithography and thermal nanoimprint lithography (NIL). rsc.org These materials are critical in the manufacturing of high-density integrated circuits and optoelectronic devices. rsc.org

Enhancement of Material Properties through Adamantane Moiety Incorporation

The introduction of the adamantane moiety into a polymer matrix predictably and significantly enhances several key material properties. This is primarily due to its rigid, bulky structure which restricts the motion of polymer chains and increases the free volume. ntu.edu.twingentaconnect.com

Key property enhancements include:

Thermal Stability: Adamantane-containing polymers exhibit a marked increase in glass transition temperature (Tg) and thermal decomposition temperature compared to their non-adamantane counterparts. acs.orgresearchgate.net For example, incorporating adamantyl groups into carbazole (B46965) polymers significantly improves their thermal and spectral stability. researchgate.net

Mechanical Properties: The inherent stiffness of the adamantane cage enhances the mechanical strength and rigidity of the resulting polymer. acs.orgingentaconnect.com

Dielectric Properties: The bulky nature of adamantane increases the fractional free volume within the polymer matrix. This increase in void space can lead to a reduction in the material's dielectric constant, a crucial property for insulating materials used in modern electronics and 3D printing applications. ntu.edu.twingentaconnect.com

Optical and Physical Properties: Studies on adamantane-containing methacrylate (B99206) polymers have shown they possess higher transparency (>95% in the UV-visible region) and a higher refractive index compared to conventional poly(methyl methacrylate) (PMMA), alongside lower water absorption. ingentaconnect.com

The following table summarizes the documented effects of incorporating adamantane into various polymer systems.

| Property | Effect of Adamantane Incorporation | Rationale | Representative Application |

| Glass Transition Temperature (Tg) | Significant Increase acs.orgresearchgate.net | The rigid cage structure restricts polymer chain mobility. ingentaconnect.com | High-temperature electronics, thermally stable coatings. researchgate.net |

| Thermal Stability | Increased Decomposition Temperature rsc.orgresearchgate.net | High thermodynamic stability of the adamantane cage. nih.gov | Materials for nanoimprint lithography, OLEDs. rsc.orgkorea.ac.kr |

| Mechanical Stiffness | Improvement in Modulus and Hardness ingentaconnect.com | The rigid, diamond-like structure reinforces the polymer matrix. | Durable polymer composites. |

| Dielectric Constant (Dk) | Reduction ntu.edu.twingentaconnect.com | The bulky group increases free volume within the polymer. ntu.edu.tw | Low-Dk materials for microelectronics, 3D printing. ntu.edu.tw |

| Solubility | Increased in Organic Solvents acs.org | The bulky, non-polar adamantane group can disrupt chain packing. | Improved processability of high-performance polymers. |